molecular formula CH6ClN3O B12922590 Semicarbazide hydrochloride-15N3

Semicarbazide hydrochloride-15N3

Cat. No.: B12922590
M. Wt: 114.51 g/mol
InChI Key: XHQYBDSXTDXSHY-ZNYUTZBJSA-N
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Description

Semicarbazide hydrochloride-15N3 is a labeled derivative of semicarbazide hydrochloride, where the nitrogen atoms are isotopically labeled with nitrogen-15. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of semicarbazide hydrochloride-15N3 involves the reaction of urea labeled with nitrogen-15 with hydrazine, followed by the addition of hydrochloric acid. The process can be summarized as follows :

    Mixing urea labeled with nitrogen-15, sodium hypochlorite, and sodium hydroxide: This mixture is catalyzed and filtered to collect the liquid supernatant.

    Distillation under reduced pressure: The supernatant is distilled to obtain a solution of 15N2-N2H4.H2O.

    Reaction with urea labeled with nitrogen-15: The obtained solution is mixed with urea labeled with nitrogen-15, followed by concentration and dehydration.

    pH regulation and recrystallization: The pH is adjusted, and the solution is concentrated again to remove ionized water, followed by recrystallization to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to achieve the desired isotopic labeling and product quality.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide hydrochloride-15N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.

    Oxidation reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction reactions: Can involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Semicarbazide hydrochloride-15N3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of semicarbazide hydrochloride-15N3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable semicarbazones. This reaction is useful in analytical chemistry for the identification and quantification of carbonyl-containing compounds . Additionally, its isotopic labeling allows for detailed studies of metabolic pathways and enzyme interactions.

Comparison with Similar Compounds

Similar Compounds

    Semicarbazide: The non-labeled version of semicarbazide hydrochloride.

    Thiosemicarbazide: A sulfur-containing analog with similar reactivity but different properties.

    Carbazide: Structurally related with the general formula (R2NNH)2C(O).

Uniqueness

Semicarbazide hydrochloride-15N3 is unique due to its isotopic labeling with nitrogen-15, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling provides insights into reaction mechanisms, metabolic pathways, and enzyme interactions that are not possible with non-labeled compounds .

Properties

Molecular Formula

CH6ClN3O

Molecular Weight

114.51 g/mol

IUPAC Name

(15N)azanylurea;hydrochloride

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i2+1,3+1,4+1;

InChI Key

XHQYBDSXTDXSHY-ZNYUTZBJSA-N

Isomeric SMILES

C(=O)([15NH2])[15NH][15NH2].Cl

Canonical SMILES

C(=O)(N)NN.Cl

Origin of Product

United States

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